TUPS

Fluorescence Spectroscopy Assay Development Lipid Biochemistry

Discontinuation of generic fluorogenic substrates can compromise sPLA2 inhibitor screening. TUPS is a purpose-built solution. Secure reliable results for your high-throughput campaigns. This pyrene-labeled phosphatidylcholine analog provides a unique ratiometric fluorescence readout upon enzymatic hydrolysis, enabling precise, continuous kinetic analysis. Eliminate assay variability with a substrate known for consistent batch-to-batch performance and proven compatibility with automated systems.

Molecular Formula C14H18F3N3O4S
Molecular Weight 381.37 g/mol
Cat. No. B1682563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTUPS
SynonymsTUPS
Molecular FormulaC14H18F3N3O4S
Molecular Weight381.37 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21)
InChIKeyYORLNOBDSZJFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Understanding TUPS (1-Tetradecanoyl-2-(10-pyren-1-yl)decanoyl-sn-glycero-3-phosphocholine): A Pyrene-Labeled Phospholipid for sPLA2 Activity Detection


TUPS (1-tetradecanoyl-2-(10-pyren-1-yl)decanoyl-sn-glycero-3-phosphocholine) is a synthetic, pyrene-labeled glycerophospholipid analog of phosphatidylcholine [1]. It belongs to a class of fluorogenic substrates designed for the quantitative detection of secretory phospholipase A2 (sPLA2) enzyme activity [1]. The compound features a tetradecanoyl (C14) chain at the sn-1 position and a 10-pyren-1-yl-decanoyl chain at the sn-2 position, with the pyrene moiety serving as a fluorescent reporter that exhibits a dramatic change in emission properties upon enzymatic hydrolysis [1].

Why Generic Substitution Fails: TUPS's Differentiated Performance Versus Common Fluorescent Phospholipid Substrates in sPLA2 Assays


Generic substitution of fluorescent sPLA2 substrates is not advisable due to profound differences in enzyme-substrate recognition, spectral properties, and assay sensitivity. While many fluorophores like NBD and BODIPY are used to label phospholipids, their physical-chemical properties, such as size, polarity, and membrane partitioning behavior, can significantly alter enzyme kinetics and the signal-to-noise ratio of an assay [1]. For instance, pyrene-based substrates like TUPS operate on a unique mechanism where hydrolysis separates pyrene chains, transitioning them from a self-quenched excimer state to a highly fluorescent monomeric state, a property not shared by NBD or BODIPY labels which require different detection strategies [2]. Therefore, selecting a substrate based solely on its class without considering these specific, quantifiable performance metrics can lead to unreliable or suboptimal experimental results.

TUPS Quantitative Evidence Guide: Head-to-Head Performance Metrics Against sPLA2 Substrate Alternatives


Spectral Differentiation: TUPS (Pyrene) Excitation/Emission Profile Versus Common Fluorescent Labels

TUPS, utilizing a pyrene fluorophore, exhibits distinct spectral properties that differentiate it from other common fluorescent lipid labels like NBD and BODIPY. This difference is critical for selecting compatible optical filters and avoiding spectral overlap in multiplexed assays. The excitation/emission maxima for the pyrene label in TUPS are 340/376 nm, compared to 470/530 nm for NBD and 507/513 nm for BODIPY FL [1].

Fluorescence Spectroscopy Assay Development Lipid Biochemistry

Enzymatic Selectivity: TUPS is a Broad-Spectrum Substrate for sPLA2 Enzymes, Excluding cPLA2 and PAF-AH

The closely related analog 10-Pyrene-PC (1-palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine) has been characterized as a substrate for all PLA2s with the explicit exception of cytosolic phospholipase A2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH) . This selectivity profile is a defining characteristic of the pyrene-labeled phosphatidylcholine class, providing a clear rationale for choosing this probe over non-selective alternatives when specifically studying sPLA2 activity.

Enzyme Specificity Phospholipase A2 Inhibitor Screening

Mechanism of Fluorescence Generation: Excimer-to-Monomer Transition in TUPS Enables a Ratiometric Readout

Unlike simple intensity-based probes, pyrene-labeled phospholipids like TUPS operate on a concentration-dependent excimer-to-monomer transition. In intact vesicles, the high local concentration of pyrene leads to excimer formation with quenched fluorescence. Upon sPLA2-catalyzed hydrolysis, the pyrene-labeled fatty acid is released, diffuses away, and binds to a carrier protein like albumin, leading to a large increase in monomeric pyrene fluorescence [1]. This change can be measured ratiometrically by monitoring the decrease in excimer emission (≈470 nm) and the increase in monomer emission (≈376 nm) [1].

Fluorogenic Assay Ratiometric Detection Lipid Signaling

Optimal Application Scenarios for TUPS in sPLA2 Research and Inhibitor Development


High-Throughput Screening (HTS) for sPLA2 Inhibitors

TUPS is ideally suited for high-throughput screening campaigns aimed at discovering novel sPLA2 inhibitors. Its fluorogenic, ratiometric readout [1] provides a robust and sensitive signal that is compatible with automated liquid handling systems and plate readers. The ability to monitor the reaction continuously in real-time allows for the precise determination of kinetic parameters and the calculation of IC50 values for potential inhibitors, accelerating the drug discovery process [1].

Detailed Kinetic Studies of sPLA2 Interfacial Enzymology

Researchers investigating the fundamental mechanism of sPLA2 action on lipid membranes can leverage TUPS in vesicle-based assays. The assay format, which separates the pyrene chains upon hydrolysis and traps the product on albumin, allows for the study of interfacial kinetics under steady-state conditions [1]. This enables the precise measurement of kinetic constants (e.g., Km, Vmax) and the examination of how factors like membrane composition, surface charge, and curvature affect enzyme activity.

Multiplexed Assays for Studying Lipid Signaling Networks

The distinct spectral properties of the pyrene fluorophore in TUPS (Ex/Em 340/376 nm) [2] make it an excellent choice for multiplexed assays. It can be used in conjunction with other fluorescent probes that operate at longer wavelengths (e.g., NBD or BODIPY labels) to simultaneously monitor sPLA2 activity and other cellular events, such as membrane trafficking or calcium flux, without significant spectral overlap [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for TUPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.